7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-7-10-20(11-8-16)35(32,33)25-24-28-23(27-15-17-5-4-6-19(13-17)34-2)21-14-18(26)9-12-22(21)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSHSBNUQUNIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This step often requires the use of a copper(I) catalyst under mild conditions.
Quinazoline Core Construction: The quinazoline core can be synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Substituents: The chloro group, ethylphenylsulfonyl group, and methoxybenzyl group can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Table 1: Core Structure Impact on Activity
Substituent Analysis
Sulfonyl Group Variations
- 4-Ethylbenzenesulfonyl (Target Compound) : Enhances lipophilicity (logP ~3.5 predicted) compared to unsubstituted benzenesulfonyl groups. reports a related compound (7-chloro-3-(4-ethylphenylsulfonyl)-5-(3-methylpiperidinyl)-triazoloquinazoline) with a molecular mass of 469.99 g/mol, suggesting similar physicochemical profiles .
- 4-Ethoxyphenylsulfonyl () : Compound ZINC2692305 (3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine) shows how electron-donating substituents (ethoxy) may modulate solubility and metabolic stability .
Table 2: Sulfonyl Group Comparisons
| Compound | Sulfonyl Group | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|
| Target Compound | 4-Ethylbenzenesulfonyl | ~532.0 | 3.5 |
| Compound | Phenylsulfonyl | 469.99 | 3.2 |
| Compound (ZINC2692305) | Benzenesulfonyl | 463.94 | 2.8 |
Amine Group Modifications
- Comparable compounds in (e.g., 4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde) demonstrate that benzylamine derivatives enhance antiproliferative activity (76% yield) .
- 4-Isopropylphenylamine () : Bulky isopropyl groups may hinder membrane permeability but improve target selectivity .
- 3-Methylpiperidinyl () : Aliphatic amines like piperidinyl could enhance basicity and interaction with acidic residues in binding pockets .
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural analogs suggest:
Anticancer Potential: Triazoloquinazoline cores () and benzylamine substituents () correlate with antiproliferative effects .
Antimicrobial Applications : Triazolopyrimidines () show promise against Plasmodium falciparum, suggesting the target compound’s sulfonyl group could be optimized for similar targets .
SAR Insights : The 4-ethylbenzenesulfonyl group balances lipophilicity and steric bulk, while the 3-methoxybenzylamine may fine-tune solubility and target engagement .
Biological Activity
7-Chloro-3-(4-ethylbenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the triazoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique combination of functional groups that contribute to its biological activity. The structure includes a chloro group, a sulfonyl moiety, and a methoxyphenyl group, which are critical for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The mechanism of action involves binding to enzymes or receptors through hydrogen bonding and hydrophobic interactions. This interaction can lead to the modulation of various biological pathways, influencing processes such as cell proliferation and apoptosis.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against several fungal strains. For instance:
| Compound | Fungal Strain | Inhibition Percentage |
|---|---|---|
| 6a | Aspergillus flavus | 85% |
| 6b | Mucor species | 78% |
| 6d | Aspergillus niger | 90% |
| 6g | Aspergillus fumigatus | 82% |
These findings suggest that modifications in the structure can enhance antifungal efficacy, particularly through the introduction of specific substituents on the triazole ring .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the triazole and quinazoline moieties is believed to play a crucial role in this activity by interfering with cell cycle progression and promoting programmed cell death .
Study on Antifungal Efficacy
In a study conducted by researchers at MDPI, a series of triazole derivatives were synthesized and evaluated for their antifungal properties. Among these derivatives, one similar to our compound exhibited significant inhibitory effects against multiple fungal strains. The study concluded that structural modifications could enhance antifungal activity .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of triazoloquinazolines. It was found that compounds with similar structures could effectively inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This highlights the therapeutic potential of such compounds in cancer treatment .
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this triazoloquinazoline derivative?
Methodological Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclization of quinazoline precursors with triazole-forming reagents. Key steps include:
- Cyclization Conditions : Use dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux in anhydrous solvents like toluene or dichloromethane .
- Catalysts : Palladium on carbon (Pd/C) may enhance coupling reactions for introducing sulfonyl or benzyl substituents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in purification .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride for complete substitution) .
Basic Question: How can structural ambiguity in this compound be resolved using spectroscopic techniques?
Methodological Answer:
Combine multiple analytical methods:
- NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the triazole-quinazoline fusion and substituent positions. For example, the methoxy group at N-[(3-methoxyphenyl)methyl] will show distinct aromatic splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₇H₂₃ClN₆O₃S) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical uncertainties in the sulfonyl and benzyl groups if single crystals are obtainable .
Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays, given the triazoloquinazoline scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to test MIC values against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl group interactions with bacterial enzymes .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Question: How can contradictory structure-activity relationship (SAR) data for analogs be reconciled?
Methodological Answer:
Address discrepancies through:
- Comparative Molecular Field Analysis (CoMFA) : Model electrostatic/hydrophobic fields to explain why ethylbenzenesulfonyl groups enhance activity over methyl analogs .
- Free-Wilson vs. Hansch Analysis : Decouple contributions of substituents (e.g., 3-methoxybenzyl vs. 4-ethylbenzenesulfonyl) to activity .
- Meta-Analysis : Aggregate data from analogs (e.g., antitumor activity in triazoloquinazolines with trifluoromethoxy vs. methoxy groups) to identify trends .
Advanced Question: What computational strategies improve target prediction for this compound?
Methodological Answer:
Integrate multi-scale modeling:
- Molecular Docking : Use AutoDock Vina with flexible receptor settings to simulate binding to kinases (e.g., PDB: 1M17) .
- Machine Learning (ML) : Train models on ChEMBL datasets to predict off-target effects (e.g., hERG channel inhibition) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Advanced Question: How can solubility limitations of this hydrophobic compound be mitigated in biological assays?
Methodological Answer:
Optimize formulation without structural modification:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO final concentration) to maintain solubility in cell culture .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation to enhance bioavailability .
- Cyclodextrin Complexation : Test hydroxypropyl-β-cyclodextrin (HPβCD) at 10–20 mM for in vivo studies .
Advanced Question: What mechanistic studies are needed to explain unexpected reactivity in sulfonyl group substitutions?
Methodological Answer:
Investigate reaction pathways via:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates to identify rate-determining steps .
- DFT Calculations : Compute transition states (e.g., Gaussian 16) to rationalize regioselectivity in sulfonation .
- Trapping Intermediates : Use low-temperature NMR (−40°C) to isolate and characterize reactive intermediates (e.g., sulfonyl radicals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
